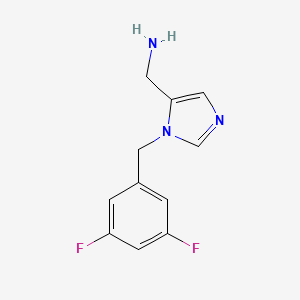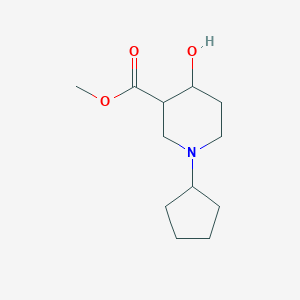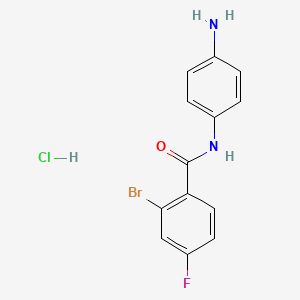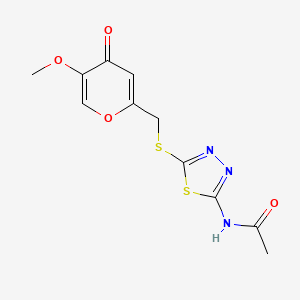
1-(2-Chloro-5-fluoropyrimidin-4-yl)ethanone
Overview
Description
“1-(2-Chloro-5-fluoropyrimidin-4-yl)ethanone” is a chemical compound with the molecular formula C6H4ClFN2O . It has a molecular weight of 174.56 g/mol .
Molecular Structure Analysis
The InChI code for a related compound, “1-(2-chloro-5-fluoropyrimidin-4-yl)pyrrolidin-3-amine dihydrochloride”, is "1S/C8H10ClFN4.2ClH/c9-8-12-3-6 (10)7 (13-8)14-2-1-5 (11)4-14;;/h3,5H,1-2,4,11H2;2*1H" . This provides some insight into the molecular structure of the compound, but the specific structure for “this compound” is not provided in the retrieved sources.Scientific Research Applications
Synthesis in Pharmaceutical Compounds
1-(2-Chloro-5-fluoropyrimidin-4-yl)ethanone is a key intermediate in synthesizing various pharmaceutical compounds. For instance, it plays a crucial role in the synthesis of Voriconazole, a broad-spectrum triazole antifungal agent. The synthesis involves diastereocontrol and metalation reactions, with the final stereochemistry established through diastereomeric salt resolution processes (Butters et al., 2001).
Antimicrobial Activities
Compounds synthesized from derivatives of this compound exhibit notable antimicrobial properties. For example, a study details the synthesis of a compound through refluxing and condensation processes, resulting in significant antimicrobial activities due to the presence of chlorine on the main nucleus (Sherekar et al., 2022).
Fluorophore-Based Applications
In the field of materials science, derivatives of this compound contribute to the development of environmentally sensitive fluorophores. These compounds exhibit strong blue-green fluorescence emission, which is beneficial for various applications (Hussein et al., 2019).
Cytotoxicity and Binding Analysis
This compound is also involved in synthesizing molecules used for cytotoxicity evaluation and binding analysis in pharmacokinetics. These studies are essential for understanding the potential biological applications of new molecules (Govindhan et al., 2017).
Anti-Inflammatory Properties
Derivatives synthesized from this compound have been evaluated for anti-inflammatory activity. Studies indicate significant anti-inflammatory effects, suggesting potential for developing new therapeutic agents (Karande & Rathi, 2017).
Mechanism of Action
Target of Action
It’s known that fluoropyrimidines are often used in the synthesis of compounds that target various enzymes and receptors .
Mode of Action
Fluoropyrimidines are generally known to interact with their targets by forming covalent bonds, leading to changes in the target’s function .
Biochemical Pathways
Fluoropyrimidines are often involved in the synthesis of compounds that affect various biochemical pathways, including those related to cell proliferation and apoptosis .
Pharmacokinetics
The pharmacokinetic properties of a compound can greatly impact its bioavailability and efficacy .
Result of Action
Fluoropyrimidines are often involved in the synthesis of compounds that have various effects at the molecular and cellular level .
Properties
IUPAC Name |
1-(2-chloro-5-fluoropyrimidin-4-yl)ethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4ClFN2O/c1-3(11)5-4(8)2-9-6(7)10-5/h2H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IJOIGOJNSAMUQL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=NC(=NC=C1F)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4ClFN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
174.56 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details





Synthesis routes and methods III
Procedure details


















Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![4-Chloro-2-methylbenzo[4,5]thieno[3,2-d]pyrimidine](/img/structure/B1531896.png)








![1-(3-butyl-3H-imidazo[4,5-b]pyridin-2-yl)-N-methylmethanamine](/img/structure/B1531908.png)
![(3,3-Dimethylbutan-2-yl)[(4-fluorophenyl)methyl]amine](/img/structure/B1531910.png)

